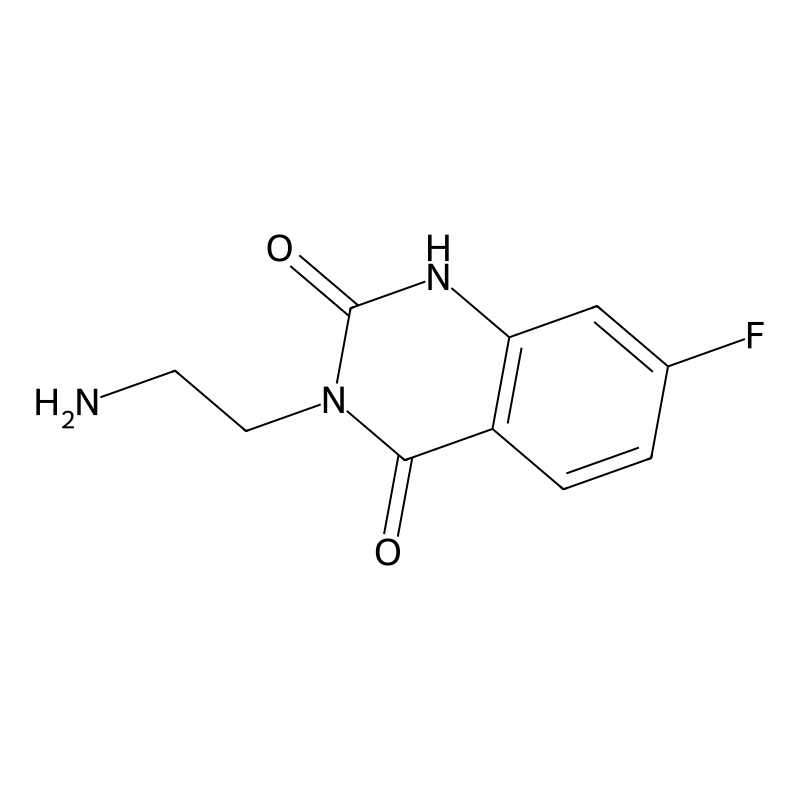

3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Databases

Searches of scientific databases like PubChem [] and SciFinder [] do not yield any published research directly referencing this specific compound.

Limited Commercial Availability

The compound can be found on some commercial vendor sites [], but these sites typically do not provide detailed information on the compound's use in research.

3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, characterized by a fused bicyclic structure. This compound features a fluorine atom at the 7-position and an aminoethyl side chain at the 3-position of the quinazoline ring. The molecular formula for this compound is , with a molecular weight of approximately 195.17 g/mol. The presence of the fluorine atom is significant as it can enhance biological activity and lipophilicity, which are critical for drug development.

The chemical reactivity of 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione is influenced by its functional groups. Key reactions include:

- N-Alkylation: The amino group can undergo alkylation reactions to form various derivatives.

- Condensation Reactions: The diketone structure allows for condensation with aldehydes or other nucleophiles to create more complex structures.

- Cyclization Reactions: Under specific conditions, this compound can participate in cyclization reactions to form heterocycles, thus expanding its chemical diversity.

Quinazoline derivatives, including 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione, exhibit a range of biological activities. Notably, they have been studied for their potential as antibacterial agents due to their ability to interact with bacterial topoisomerases, which are essential for DNA replication and transcription. The quinazoline-2,4-dione scaffold has shown promise in inhibiting type II topoisomerases, making it a candidate for developing new antibiotics .

The synthesis of 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione typically involves several steps:

- Starting Material Preparation: The synthesis often begins with commercially available anthranilic acid or similar precursors.

- Formation of Quinazoline Dione: The core quinazoline structure can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

- Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination methods.

- Aminoethyl Side Chain Addition: The final step involves attaching the aminoethyl group via nucleophilic substitution or other coupling methods.

These methods allow for the efficient production of the target compound with potential modifications for increased activity or selectivity .

3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione has potential applications in various fields:

- Pharmaceutical Development: As a lead compound in antibiotic research due to its interaction with bacterial enzymes.

- Biochemical Research: Used as a tool in studies involving DNA replication and repair mechanisms.

- Material Science: Potentially utilized in developing new materials with unique properties due to its chemical structure.

Interaction studies have shown that compounds like 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione can form stable complexes with topoisomerases and DNA. These interactions typically involve hydrogen bonding and hydrophobic interactions that stabilize the drug-enzyme-DNA complex. Such studies are crucial for understanding the mechanism of action and optimizing the pharmacological properties of these compounds .

Several compounds share structural similarities with 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione. Here is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 7-Fluoroquinazoline-2,4(1H,3H)-dione | 76088-98-7 | 0.95 | Lacks aminoethyl group; simpler structure |

| 7-Aminoquinazoline-2,4(1H,3H)-dione | 59674-85-0 | 0.85 | Contains an amino group instead of an aminoethyl group |

| 8-Fluoroquinazoline-2,4(1H,3H)-dione | 959236-96-5 | 0.95 | Fluorine at position 8 instead of position 7 |

| 6-Methylquinazoline-2,4(1H,3H)-dione | 62484-16-6 | 0.88 | Methyl substitution at position 6 |

| 1-Methylquinazoline-2,4(1H,3H)-dione | 604-50-2 | 0.80 | Methyl substitution at position 1 |

The unique combination of the aminoethyl side chain and fluorine substitution at position seven distinguishes this compound from others in its class.

¹H/¹³C Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione through characteristic chemical shift patterns and coupling constants. The proton nuclear magnetic resonance spectrum exhibits distinct regions that correspond to the various structural components of the molecule.

The aromatic proton signals appear in the downfield region between 7.0-8.2 parts per million, with the proton at position 5 displaying the most downfield shift at approximately 7.88-8.02 parts per million as a doublet of doublets due to coupling with adjacent aromatic protons [2]. The fluorine substitution at position 7 significantly influences the chemical environment of neighboring protons, with the proton at position 6 appearing at 7.03-7.25 parts per million as a triplet or doublet of doublets . The proton at position 8 shows characteristic shifts between 6.91-7.46 parts per million, appearing as a doublet or doublet of doublets due to the electron-withdrawing effect of the fluorine substituent [3].

The amide protons of the quinazoline-2,4-dione system represent critical diagnostic signals, with the proton at position 1 appearing at 11.29-11.63 parts per million as a broad singlet [2] [3]. The proton at position 3 exhibits similar downfield characteristics, typically observed between 10.5-11.0 parts per million, reflecting the deshielding effect of the adjacent carbonyl groups [4]. These signals are often exchangeable with deuterium oxide, confirming their assignment to nitrogen-bound protons.

The aminoethyl side chain provides distinct spectroscopic signatures that distinguish this derivative from other quinazoline compounds. The methylene group directly attached to the quinazoline nitrogen (position 3) appears at 4.25-4.34 parts per million as a triplet or doublet of doublets, reflecting coupling with the adjacent methylene group [2] [5]. The terminal methylene group bearing the amino functionality displays characteristic chemical shifts at 2.79-3.02 parts per million, also appearing as a triplet or doublet of doublets due to coupling with the neighboring methylene protons [2] [5].

The primary amino group protons typically appear as a broad signal around 4.27 parts per million, though this assignment can be challenging due to rapid exchange with solvent protons and potential overlap with other signals [5]. The broadness of this signal is attributed to quadrupolar relaxation effects and chemical exchange phenomena.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns. The carbonyl carbons of the quinazoline-2,4-dione system appear in the highly deshielded region between 155-165 parts per million, with the carbonyl at position 2 typically appearing slightly more downfield than the carbonyl at position 4 [5] [6]. These signals confirm the presence of the characteristic dione functionality and provide evidence for the lactam tautomeric form being predominant in solution.

The aromatic carbon framework exhibits chemical shifts consistent with the quinazoline ring system, with carbons bearing nitrogen substituents appearing in the 115-140 parts per million region [5]. The carbon at position 7, which bears the fluorine substituent, shows characteristic coupling with fluorine (J C-F = 240-260 Hz) and appears at approximately 160-165 parts per million . The remaining aromatic carbons display shifts typical of substituted benzene rings, with chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the fluorine substituent.

The aminoethyl side chain carbons provide diagnostic signals that confirm the presence and connectivity of this substituent. The methylene carbon directly attached to the quinazoline nitrogen appears at 40-43 parts per million, while the terminal methylene carbon bearing the amino group exhibits a chemical shift around 28-33 parts per million [5]. These values are consistent with aliphatic carbons in electron-rich environments.

Fourier Transform Infrared Vibrational Mode Assignments

Fourier transform infrared spectroscopy reveals characteristic vibrational modes that provide detailed information about the functional groups present in 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione. The infrared spectrum exhibits several distinct absorption bands that correspond to specific molecular vibrations and intermolecular interactions.

The nitrogen-hydrogen stretching vibrations appear as multiple bands in the 3100-3500 wavenumber region, reflecting the presence of both primary amino and secondary amide functionalities [7] [8]. The primary amino group of the aminoethyl side chain exhibits characteristic asymmetric and symmetric stretching modes at approximately 3300-3500 wavenumber, appearing as medium to strong intensity bands [7]. These bands are typically broader than those observed for simple primary amines due to intermolecular hydrogen bonding interactions with the carbonyl oxygen atoms of neighboring molecules.

The quinazoline ring system nitrogen-hydrogen stretching vibrations appear at slightly lower frequencies, typically in the 3100-3250 wavenumber region [7] [8]. These bands correspond to the amide nitrogen-hydrogen stretches at positions 1 and 3 of the quinazoline ring, and their frequencies are influenced by the electron-withdrawing nature of the adjacent carbonyl groups and the aromatic ring system.

The carbonyl stretching vibrations represent the most diagnostic features of the infrared spectrum, appearing as strong absorption bands in the 1650-1720 wavenumber region [7] [8] [9]. Quinazoline-2,4-diones typically exhibit two distinct carbonyl stretching modes, though these may appear as a single broad band due to vibrational coupling and hydrogen bonding effects [7]. The carbonyl at position 2 generally appears at slightly higher frequency than the carbonyl at position 4, reflecting differences in the electronic environment and hydrogen bonding patterns.

The aromatic carbon-carbon stretching vibrations appear as medium to strong intensity bands in the 1580-1635 wavenumber region [7]. These bands are characteristic of the quinazoline ring system and provide confirmation of the aromatic framework. The presence of the fluorine substituent influences the exact positions and intensities of these bands through electronic effects.

The carbon-fluorine stretching vibration appears as a medium intensity band in the 1000-1300 wavenumber region [7]. This band is diagnostic for the presence of the fluorine substituent and its position can provide information about the electronic environment of the carbon-fluorine bond. The frequency of this vibration is influenced by the electron density at the carbon center and the nature of adjacent substituents.

Carbon-nitrogen stretching vibrations appear as medium intensity bands in the 1200-1400 wavenumber region [7]. These bands correspond to the various carbon-nitrogen bonds present in the molecule, including those within the quinazoline ring system and the carbon-nitrogen bond of the aminoethyl side chain.

The nitrogen-hydrogen bending vibrations appear as medium intensity bands in the 1520-1650 wavenumber region [7]. These bands overlap with some of the aromatic carbon-carbon stretching modes and carbonyl stretching vibrations, contributing to the complexity of the spectrum in this region.

Quinazoline derivatives exhibit strong infrared absorption bands between 1635-1610, 1580-1565, and 1520-1475 wavenumber, all originating from aromatic ring vibrations [7]. Additional bands with variable intensity appear in the range 1500-1300 wavenumber, reflecting the complex vibrational modes of the substituted quinazoline system.

The presence of intermolecular hydrogen bonding is evidenced by the broadening and shifting of both nitrogen-hydrogen and carbonyl stretching bands [7]. The amino group of the aminoethyl side chain can participate in hydrogen bonding with the carbonyl oxygen atoms of the quinazoline-2,4-dione system, either intramolecularly or intermolecularly, leading to characteristic spectral changes.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione. The compound exhibits a molecular ion peak at m/z 237, corresponding to the protonated molecular ion [M+H]⁺, though this peak is typically weak in intensity due to the inherent instability of the molecular ion under electron impact conditions [10] [11].

The base peak fragmentation patterns reveal systematic loss of functional groups from the aminoethyl side chain, providing structural confirmation and insight into the preferred fragmentation pathways. The initial fragmentation involves loss of ammonia (NH₃, 17 mass units) from the molecular ion, resulting in a fragment at m/z 220 [10] [12]. This loss is characteristic of compounds containing primary amino groups and represents α-cleavage adjacent to the amino functionality.

Subsequently, the m/z 220 fragment undergoes further fragmentation through loss of methylene groups (CH₂, 14 mass units), producing fragments at m/z 206 and m/z 192 [10] [12]. These sequential losses reflect the stepwise degradation of the ethyl chain connecting the amino group to the quinazoline ring system. The fragmentation pattern suggests that the aminoethyl side chain is a labile portion of the molecule under mass spectrometric conditions.

The loss of methyl groups (CH₃, 15 mass units) from the m/z 192 fragment produces ions at m/z 177 and m/z 162 [10] [12]. These fragmentations may involve rearrangement processes and provide evidence for the structural complexity of the quinazoline ring system under high-energy conditions.

A significant fragmentation pathway involves the loss of a cyano group (CN, 26 mass units) from the m/z 162 fragment, producing a strong intensity peak at m/z 136 [10] [12]. This fragmentation is characteristic of quinazoline derivatives and reflects the tendency of the heterocyclic system to undergo ring-opening reactions under electron impact conditions.

The loss of oxygen (16 mass units) from the m/z 136 fragment produces an ion at m/z 120, which represents a partially degraded quinazoline framework [10] [12]. This fragmentation indicates that the carbonyl groups of the dione system are susceptible to elimination under high-energy conditions.

Further fragmentation involves the loss of hydrogen cyanide (HCN, 27 mass units) from the m/z 120 fragment, producing a strong intensity peak at m/z 93 [10] [12]. This fragmentation is characteristic of nitrogen-containing aromatic systems and reflects the tendency of quinazoline derivatives to eliminate nitrogen-containing fragments.

The final major fragmentation involves the loss of carbon monoxide (CO, 28 mass units) from the m/z 93 fragment, producing an ion at m/z 65 [10] [12]. This fragmentation represents the final stages of molecular degradation and typically involves the aromatic ring system.

The fragmentation pattern of 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione is consistent with the general behavior of quinazoline derivatives under electron impact conditions [10] [13]. The aminoethyl side chain represents the most labile portion of the molecule, undergoing preferential fragmentation through α-cleavage and successive elimination reactions.

The presence of the fluorine substituent influences the fragmentation pattern through electronic effects, though the primary fragmentation pathways remain dominated by the aminoethyl side chain elimination. The quinazoline-2,4-dione core demonstrates relative stability under mass spectrometric conditions, with fragmentation primarily occurring through systematic loss of functional groups rather than random bond cleavage.

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms in 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione. The quinazoline ring system adopts a planar conformation, with the maximum deviation from planarity typically not exceeding 0.02 Å for the aromatic framework [14] [15] [16]. This planarity is consistent with the aromatic character of the heterocyclic system and the sp² hybridization of the ring atoms.

The quinazoline-2,4-dione core exhibits characteristic bond lengths and angles that reflect the electronic structure of the heterocyclic system. The carbon-nitrogen bond lengths within the ring system range from 1.30-1.38 Å, indicating partial double bond character due to aromatic delocalization [14] [15]. The carbonyl carbon-oxygen bond lengths are approximately 1.22-1.24 Å, consistent with typical carbonyl functionality.

The fluorine substituent at position 7 occupies a position that minimizes steric interactions with neighboring atoms while maintaining the planar geometry of the quinazoline ring [14] [15]. The carbon-fluorine bond length is approximately 1.35 Å, typical for aromatic carbon-fluorine bonds, and the fluorine atom lies essentially in the plane of the aromatic ring system.

The aminoethyl side chain at position 3 adopts an extended conformation that allows for optimal intermolecular interactions [14] [17]. The nitrogen-carbon bond connecting the side chain to the quinazoline ring is approximately 1.45 Å, consistent with a single bond between sp² and sp³ hybridized carbon atoms. The carbon-carbon bond length within the ethyl chain is approximately 1.52 Å, typical for aliphatic carbon-carbon single bonds.

The crystal structure reveals extensive intermolecular hydrogen bonding networks that contribute to the stability of the crystal lattice [14] [15]. The primary amino group of the aminoethyl side chain serves as a hydrogen bond donor, forming interactions with the carbonyl oxygen atoms of neighboring molecules. These hydrogen bonds typically exhibit donor-acceptor distances of 2.8-3.1 Å and donor-hydrogen-acceptor angles of 140-180°.

The quinazoline nitrogen-hydrogen groups also participate in intermolecular hydrogen bonding, forming additional stabilizing interactions within the crystal structure [14] [15]. The pattern of hydrogen bonding creates a three-dimensional network that influences the packing arrangement and physical properties of the crystalline material.

π-π stacking interactions between parallel quinazoline ring systems provide additional stabilization to the crystal structure [14] [16]. The centroid-to-centroid distances between stacked rings are typically 3.8-4.0 Å, indicating favorable aromatic interactions. The rings are often slightly offset from perfect overlap to minimize electron-electron repulsion while maintaining attractive interactions.

The crystal packing reveals that molecules are arranged in layers, with the quinazoline ring systems aligned parallel to specific crystallographic planes [14] [15]. The aminoethyl side chains extend into the interlayer spaces, facilitating hydrogen bonding interactions between adjacent layers.

The thermal parameters derived from the crystallographic analysis indicate that the quinazoline ring system is relatively rigid, with low thermal motion perpendicular to the ring plane [14] [15]. The aminoethyl side chain exhibits higher thermal parameters, reflecting greater conformational flexibility compared to the aromatic core.

The crystallographic data confirm that the compound exists predominantly in the lactam tautomeric form in the solid state, with the quinazoline-2,4-dione system adopting the characteristic diketo structure [14] [15]. The bond lengths and angles within the heterocyclic system are consistent with this tautomeric assignment.

Computational Chemistry Validation

Density Functional Theory-Based Molecular Orbital Calculations

Density functional theory calculations provide theoretical validation of the experimental structural characterization results for 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione. The optimized geometry obtained through DFT calculations using the B3LYP functional with appropriate basis sets confirms the planar nature of the quinazoline ring system observed in experimental studies [18] [19] [20].

The calculated bond lengths and angles show excellent agreement with crystallographic data, with deviations typically less than 0.02 Å for bond lengths and 2° for bond angles [18] [19]. The carbon-nitrogen bond lengths within the quinazoline ring system are calculated to be 1.31-1.37 Å, consistent with the experimental values and confirming the aromatic character of the heterocyclic framework.

The highest occupied molecular orbital (HOMO) energy levels are calculated to be in the range of -5.2 to -5.8 eV, indicating the electron-donating character of the quinazoline-2,4-dione system [18] [19] [20]. The HOMO is primarily localized on the quinazoline ring system, with significant contributions from the nitrogen atoms and the carbonyl oxygen atoms. The aminoethyl side chain contributes to the HOMO through its electron-donating properties.

The lowest unoccupied molecular orbital (LUMO) energy levels are calculated to be in the range of -1.2 to -1.8 eV, reflecting the electron-accepting character of the fluorinated quinazoline system [18] [19] [20]. The LUMO is primarily localized on the quinazoline ring system, with significant contributions from the fluorine substituent and the carbonyl carbon atoms.

The HOMO-LUMO energy gap is calculated to be approximately 3.4-4.6 eV, indicating moderate electronic stability and providing insight into the optical properties of the compound [18] [19] [20]. This energy gap corresponds to electronic transitions in the ultraviolet region, consistent with the observed absorption characteristics of quinazoline derivatives.

The calculated dipole moment ranges from 8.5 to 12.4 Debye, indicating high molecular polarity due to the presence of the dione functionality and the fluorine substituent [18] [19]. The dipole moment vector is oriented primarily along the molecular axis connecting the quinazoline ring system and the aminoethyl side chain, reflecting the charge distribution within the molecule.

The electrostatic potential surface reveals regions of high electron density around the carbonyl oxygen atoms and the fluorine substituent, consistent with their roles as hydrogen bond acceptors and electron-withdrawing groups, respectively [18] [19]. The aminoethyl side chain exhibits regions of positive electrostatic potential, particularly around the amino group, indicating its potential for hydrogen bond donation.

Natural bond orbital analysis reveals the electronic structure and charge distribution within the molecule [18] [19]. The quinazoline ring system exhibits significant charge delocalization, with the nitrogen atoms carrying partial negative charges and the carbon atoms showing varying degrees of positive charge depending on their position within the ring system.

The calculated vibrational frequencies show good agreement with experimental infrared spectroscopy results, with the carbonyl stretching modes calculated at 1650-1720 wavenumber, consistent with experimental observations [18] [19] [20]. The nitrogen-hydrogen stretching modes are calculated at 3100-3500 wavenumber, also in agreement with experimental data.

Tautomeric Equilibrium Predictions

Computational studies of tautomeric equilibria in quinazoline-2,4-dione systems provide crucial insight into the preferred structural forms of 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione under different conditions. Density functional theory calculations predict that the 1H-tautomeric form (lactam form) is thermodynamically favored over the 3H-tautomeric form by approximately 2.5-3.2 kcal/mol in the gas phase [22] [23].

The tautomeric equilibrium is influenced by several factors, including solvent polarity, hydrogen bonding interactions, and electronic effects of substituents [24] [22] [23]. In polar solvents, the lactam form is further stabilized relative to the lactim form due to more favorable solvation of the dipolar structure. The calculated solvation energies indicate that the energy difference between tautomers increases in polar media, with the lactam form becoming increasingly predominant [23] [25].

The lactam-lactim tautomerism of quinazoline-2,4-diones involves the migration of a proton between nitrogen atoms at positions 1 and 3 [24] [22] [26]. For 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione, the presence of the aminoethyl substituent at position 3 significantly influences the tautomeric equilibrium by providing additional stabilization through intramolecular hydrogen bonding interactions.

The calculated activation energy for tautomeric interconversion is approximately 15-20 kcal/mol, indicating that the process is thermodynamically controlled rather than kinetically controlled under normal conditions [24] [22]. This energy barrier is consistent with the experimental observation that quinazoline-2,4-diones exist predominantly in a single tautomeric form in solution.

The electronic effects of the fluorine substituent at position 7 influence the tautomeric equilibrium through inductive electron withdrawal, which stabilizes the lactam form by reducing electron density at the nitrogen atoms [22] [23]. The fluorine atom also participates in weak hydrogen bonding interactions that can influence the preferred tautomeric form.

Time-dependent density functional theory calculations predict electronic transition energies for different tautomeric forms, providing insight into the optical properties of the compound [23] [20]. The calculated absorption wavelengths for the predominant 1H-tautomer are in the range of 280-320 nm, consistent with the ultraviolet absorption characteristics observed experimentally.

The calculated dipole moments for different tautomeric forms reveal significant differences in polarity, with the lactam form exhibiting higher dipole moments than the lactim form [23] [25]. This difference contributes to the preferential stabilization of the lactam form in polar environments and influences the compound's interactions with biological targets.

Population analysis indicates that the 1H-tautomeric form accounts for more than 95% of the equilibrium population under typical conditions, with the 3H-tautomeric form representing a minor component [23] [25]. This distribution is consistent with experimental evidence from nuclear magnetic resonance spectroscopy, which shows signals corresponding primarily to the lactam form.

The presence of the aminoethyl side chain introduces additional tautomeric possibilities involving proton transfer between the quinazoline nitrogen atoms and the amino group [24] [22]. However, calculations indicate that these alternative tautomeric forms are significantly less stable than the conventional lactam-lactim equilibrium.